1-(4-Chloro-2-methylphenyl)guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
VIAIGXMIYQFRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C(N)N |
Origin of Product |
United States |
Spectroscopic and Crystallographic Characterization of 1 4 Chloro 2 Methylphenyl Guanidine
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-(4-Chloro-2-methylphenyl)guanidine can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the guanidine (B92328) moiety.
Aromatic Protons: The trisubstituted benzene (B151609) ring features three protons. Their chemical shifts are influenced by the electron-withdrawing chloro group and the electron-donating methyl and guanidino groups. The proton adjacent to the methyl group is expected to appear as a doublet, while the other two aromatic protons will likely present as a doublet and a doublet of doublets, typically in the range of δ 6.8-7.5 ppm.
Methyl Protons: The methyl group (-CH₃) attached to the aromatic ring is expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.2-2.4 ppm.
Guanidine Protons: The protons on the guanidine functional group (-NH-C(=NH)NH₂) are exchangeable and their chemical shifts can be broad and vary depending on the solvent and concentration. They are typically observed in a broad region, potentially between δ 4.0 and δ 7.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H3/H5/H6) | 6.8 - 7.5 | d, dd | 3H |
| Methyl (CH₃) | 2.2 - 2.4 | s | 3H |
| Guanidine (NH, NH₂) | 4.0 - 7.0 | br s | 4H |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
Guanidinyl Carbon: The carbon atom of the C=N bond in the guanidine group is characteristically deshielded and is expected to appear significantly downfield, typically in the range of δ 155-165 ppm.
Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the chlorine, methyl, and guanidino groups (C1, C2, C4) will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C3, C5, C6) will also have distinct chemical shifts.
Methyl Carbon: The carbon of the methyl group is expected to appear in the upfield region of the spectrum, typically around δ 15-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Guanidinyl (C=N) | 155 - 165 |
| Aromatic (C-N) | 140 - 150 |
| Aromatic (C-Cl) | 125 - 135 |
| Aromatic (C-CH₃) | 130 - 140 |
| Aromatic (C-H) | 115 - 130 |
| Methyl (CH₃) | 15 - 25 |
To unambiguously assign the proton and carbon signals and confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal correlations between adjacent protons, confirming the connectivity of the protons on the aromatic ring.
HSQC: This experiment would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methyl and aromatic C-H groups to their corresponding carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
N-H Stretching: The N-H bonds of the primary and secondary amine groups in the guanidine moiety are expected to show strong, broad absorptions in the region of 3100-3500 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region. pressbooks.pub
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will show bands just below 3000 cm⁻¹. libretexts.orglibretexts.org
C=N Stretching: The carbon-nitrogen double bond of the guanidine group is expected to exhibit a strong absorption band in the region of 1630-1690 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically result in several bands in the 1450-1600 cm⁻¹ region. vscht.cz
C-N Stretching: The stretching vibration of the bond between the aromatic ring and the guanidine nitrogen is expected in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Guanidine (N-H) | Stretching | 3100 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Methyl (C-H) | Stretching | 2850 - 2960 |
| Guanidine (C=N) | Stretching | 1630 - 1690 |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |
| Aromatic (C-N) | Stretching | 1250 - 1350 |
| Aromatic (C-Cl) | Stretching | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Molecular Ion Peak: The molecular formula for this compound is C₈H₁₀ClN₃. Its calculated monoisotopic mass is approximately 183.0563 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 183. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected. There will be an (M+2)⁺ peak at m/z 185 with an intensity of about one-third of the M⁺ peak. youtube.com
Fragmentation Analysis: The molecular ion is expected to undergo fragmentation upon electron ionization. Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 168.
Cleavage of the C-N bond connecting the phenyl ring and the guanidine group.
Fragmentation of the guanidine moiety itself, leading to characteristic ions.
Loss of a chlorine radical (•Cl), although this is often less favorable than other fragmentations.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 183 | Molecular Ion Peak [M]⁺ (with ³⁵Cl) |
| 185 | Isotopic Peak [M+2]⁺ (with ³⁷Cl) |
| 168 | [M - CH₃]⁺ |
UV-Vis Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its two main chromophores: the substituted phenyl ring and the guanidine moiety.
The 4-chloro-2-methylphenyl group is anticipated to exhibit strong absorption bands in the UV region, typically between 200 and 300 nm. These absorptions are attributed to π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital within the aromatic ring. The presence of the chloro and methyl substituents on the benzene ring can cause a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzene, and may also affect the intensity of the absorption bands.
The guanidine group contains nitrogen atoms with non-bonding electron pairs (lone pairs). This allows for n → π* transitions, where an electron from a non-bonding orbital is excited to an antibonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions of the aromatic system researchgate.net. The electronic spectrum of a related photoswitchable guanidine derivative clearly shows both a low-intensity n→π* band and a much stronger π→π* band researchgate.net. While specific experimental absorption maxima for this compound are not detailed in the reviewed literature, the spectrum would be a composite of these characteristic electronic transitions, providing insight into its electronic structure.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. As of this writing, a complete single-crystal X-ray diffraction study for this compound specifically has not been reported in the surveyed scientific literature. However, based on extensive studies of related guanidine derivatives, a detailed projection of its likely structural characteristics can be formulated.
Determination of Crystal System and Space Group
The crystal system and space group describe the symmetry of the crystal lattice. Without experimental data, these cannot be definitively assigned for this compound. Organic molecules frequently crystallize in monoclinic or orthorhombic systems, which have lower symmetry requirements. For example, pure guanidine crystallizes in the orthorhombic space group Pbca acs.org. The specific packing of the title compound, influenced by its substituents and the formation of intermolecular hydrogen bonds, would determine its final crystal system and space group.
Molecular Conformation and Packing Arrangements in the Solid State
The molecular conformation of this compound would feature a nearly planar guanidine group due to the delocalization of π-electrons across the C-N bonds. The C-N bond lengths within the CN3 core are expected to be intermediate between typical single and double bonds, indicating partial double bond character researchgate.net.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The guanidine moiety is an excellent hydrogen bond donor, with multiple N-H groups available for interaction. It is highly probable that the crystal structure of this compound is dominated by an extensive network of intermolecular N-H···N hydrogen bonds. These interactions are a defining feature in the crystal structures of a vast number of guanidinium (B1211019) salts and guanidine derivatives mdpi.comnih.gov.
Commonly observed motifs include the formation of centrosymmetric dimers through pairs of N-H···N bonds, creating characteristic R²₂(8) ring patterns nih.gov. These dimers can then be further linked into chains or more complex three-dimensional networks. The strength of these hydrogen bonds plays a crucial role in the stability and arrangement of the molecules within the crystal acs.org.
Crystallographic Data Refinement and Validation
Crystallographic data refinement is the process of optimizing the atomic positions and other parameters of a structural model to achieve the best possible fit with the experimentally collected diffraction data. The success of this process is typically evaluated by the crystallographic R-factor (or residual factor), which quantifies the agreement between the observed and calculated structure factors. A low R-factor indicates a good fit and a reliable structure determination. Following refinement, the final structure is validated using established crystallographic criteria to ensure its chemical and geometric sensibility. As no crystal structure has been reported for this compound, no refinement or validation data is available.
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the purity and composition of a synthesized sample.
For this compound, with the molecular formula C₈H₁₀ClN₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 52.32 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.49 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.31 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.88 |
| Total | | | | 183.642 | 100.00 |
Experimental determination of the C, H, and N percentages for a sample of this compound that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values would confirm its elemental composition and high purity.
Detailed Computational and Theoretical Investigation Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound, it has been determined that specific, in-depth research findings required to construct a detailed scientific article are not available in the public domain. The execution of an article with sections detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Dynamics (MD) simulations, and predicted spectroscopic parameters for this exact molecule is not possible without published research data.
Searches for computational chemistry studies, molecular modeling, and theoretical analyses specific to this compound did not yield any peer-reviewed papers or public datasets containing the necessary information, such as optimized molecular geometries, HOMO-LUMO energy gaps, orbital interaction energies, or simulated molecular motions.
While general information exists for the methodologies themselves (e.g., DFT, FMO analysis) and for related but structurally distinct compounds like 1-(4-chlorophenyl)guanidine (B47294) or other guanidine derivatives, extrapolating this information would be scientifically inaccurate and speculative. The user's strict requirement for an article focusing solely on this compound with detailed, accurate research findings cannot be met due to the absence of this foundational data.
Therefore, the generation of the requested article, complete with data tables and specific research findings for each outlined subsection, cannot be completed at this time. Such an article would necessitate original computational research being performed and published on this specific compound.
Computational and Theoretical Investigations of 1 4 Chloro 2 Methylphenyl Guanidine
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govnih.gov In the context of 1-(4-Chloro-2-methylphenyl)guanidine and related compounds, QSPR models can be invaluable for predicting various properties without the need for experimental synthesis and measurement, thereby accelerating the process of drug discovery and materials science. nih.govmdpi.com These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.
QSPR studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structural and electronic characteristics. nih.gov These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors. By employing statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a predictive model is developed that links a set of descriptors to a specific property of interest. researchgate.netnih.gov
For guanidine (B92328) derivatives, QSPR models have been successfully applied to predict properties such as basicity (pKa), which is a critical parameter influencing their biological activity and pharmacokinetic profile. nih.govrsc.org The high basicity of the guanidine group, a result of the resonance stabilization of its protonated form, is significantly influenced by the electronic effects of substituents on the aromatic ring. mdpi.com
A hypothetical QSPR study on a series of phenylguanidine derivatives, including this compound, could aim to predict their pKa values. A training set of compounds with experimentally determined pKa values would be used to develop the model. A selection of relevant molecular descriptors would be calculated for each compound.
Table 1: Hypothetical Molecular Descriptors for a Series of Phenylguanidine Derivatives
| Compound | Substituents | pKa (Experimental) | Molar Refractivity (MR) | Solvent Accessible Surface Area (SASA) (Ų) | Dipole Moment (Debye) |
| 1 | H | 10.5 | 45.2 | 160.5 | 2.1 |
| 2 | 4-Chloro | 9.8 | 50.1 | 175.2 | 2.8 |
| 3 | 2-Methyl | 10.8 | 50.0 | 178.1 | 2.3 |
| 4 | 4-Chloro, 2-Methyl | 10.1 | 54.9 | 192.8 | 3.0 |
| 5 | 4-Nitro | 8.5 | 50.8 | 180.3 | 5.2 |
| 6 | 4-Methoxy | 10.9 | 51.0 | 185.6 | 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Based on the hypothetical data in Table 1, a multiple linear regression analysis could yield a QSPR equation of the following form:
pKa = β₀ + β₁(MR) + β₂(SASA) + β₃(Dipole Moment)
Where β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for each descriptor. The quality of the model would be assessed by statistical parameters such as the coefficient of determination (R²), the standard error of the estimate, and the F-statistic. Cross-validation techniques, such as leave-one-out, would be employed to evaluate the model's predictive power and robustness. researchgate.net
Furthermore, descriptors such as molar refractivity and solvent-accessible surface area can account for steric effects and the molecule's interaction with its environment, which can also influence its properties. researchgate.net Studies on guanidine derivatives have indicated that molar refractivity can be an important descriptor in QSAR models. researchgate.net
Chemical Reactivity and Mechanistic Pathways of 1 4 Chloro 2 Methylphenyl Guanidine
Acid-Base Properties and Protonation Equilibria of the Guanidine (B92328) Moiety
Guanidines are renowned for their strong basicity, which stems from the resonance stabilization of their protonated form, the guanidinium (B1211019) cation. rsc.org The positive charge in the guanidinium ion is delocalized over the central carbon and three nitrogen atoms, which significantly increases the stability of the conjugate acid and, consequently, the basicity of the neutral guanidine. rsc.org
The basicity of aryl guanidines is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups enhance basicity by increasing electron density on the guanidine nitrogen atoms, while electron-withdrawing groups decrease basicity. researchgate.net For 1-(4-chloro-2-methylphenyl)guanidine, the following substituent effects are at play:
2-Methyl group: This alkyl group is electron-donating through an inductive effect (+I), which should increase the electron density on the guanidine group and thus increase its basicity.
The net effect on the pKa will be a balance of these opposing electronic influences. Additionally, the ortho-methyl group may introduce steric hindrance that could affect the solvation of the guanidinium cation and slightly influence its stability and, therefore, the pKa. Studies on various substituted phenylguanidines have shown a range of pKa values depending on the nature and position of the substituents. researchgate.netrsc.org
Table 1: Comparison of pKa Values for Phenylguanidine and a Related Substituted Guanidine
| Compound | pKa in Water (approx.) | Reference |
| Phenylguanidine | 10.88 | organicchemistrydata.orgkyoto-u.ac.jp |
| 1-(5-chloro-2-pyridinyl)guanidine | Predicted to be lower than analogous unsubstituted pyridinylguanidine | acs.org |
This table provides representative data for comparison. The exact pKa of this compound is not available in the cited literature.
The protonation equilibrium will favor the formation of the 1-(4-chloro-2-methylphenyl)guanidinium ion in acidic to neutral conditions. The specific position of protonation (at the imino or amino nitrogen) and the resulting tautomeric forms of the cation can be influenced by the substitution pattern, although the delocalized nature of the cation makes all N-H bonds in the guanidinium group acidic. acs.org
Nucleophilic and Electrophilic Reactivity of the Guanidine Group
The guanidine functional group possesses both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting species.
Nucleophilic Reactivity: The nitrogen atoms of the neutral guanidine moiety have lone pairs of electrons, making them nucleophilic. nih.gov The nucleophilicity is generally high due to the electron-donating nature of the other nitrogen atoms. However, the nucleophilicity of this compound is expected to be tempered by:
The electron-withdrawing effect of the 4-chloro substituent, which reduces the electron density on the nitrogen atoms.
Steric hindrance from the ortho-methyl group, which can impede the approach of electrophiles to the adjacent nitrogen atom.
Despite these factors, the guanidine group can participate in various nucleophilic reactions, such as additions to carbonyl compounds, Michael additions to α,β-unsaturated systems, and substitutions. nih.gov In some instances, guanidines have been observed to act as nucleophilic catalysts. rsc.orgresearchgate.net
Electrophilic Reactivity: The central carbon atom of the guanidine group is electron-deficient due to its attachment to three electronegative nitrogen atoms. This makes it susceptible to attack by strong nucleophiles. However, the resonance stabilization within the guanidine moiety significantly reduces the electrophilicity of the central carbon, making direct nucleophilic substitution challenging. organic-chemistry.org
Activation of the guanidine group is often necessary to enhance its electrophilic character. This can be achieved by converting the guanidine into a derivative that disrupts the resonance stabilization. For example, the formation of guanidine cyclic diimides has been shown to increase the susceptibility of the guanidine carbon to nucleophilic attack. organic-chemistry.org Furthermore, upon oxidation, a guanidino-functionalized aromatic compound can undergo an "umpolung" of reactivity, turning the typically nucleophilic guanidine into an electrophile, enabling aromatic substitution reactions. nih.gov
Role of Guanidine in Catalytic Reactions (e.g., Organocatalysis)
Guanidines and their derivatives have emerged as powerful organocatalysts due to their strong basicity and ability to form hydrogen bonds. researchgate.netresearchgate.net They can act as Brønsted base catalysts, and their protonated forms (guanidinium ions) can serve as hydrogen-bond donors to activate electrophiles. rsc.orgnih.gov
While there is no specific literature detailing the use of this compound as a catalyst, its potential can be inferred from the general principles of guanidine organocatalysis. The basicity of this compound would allow it to deprotonate pro-nucleophiles, initiating a catalytic cycle. The resulting guanidinium ion could then stabilize anionic intermediates or activate electrophiles through hydrogen bonding.
Guanidines have been effectively used as catalysts for the chemical fixation of carbon dioxide (CO2) into valuable chemicals, such as cyclic carbonates. rsc.orgmdpi.com The catalytic cycle generally involves the guanidine acting as a base to activate a substrate or as a nucleophile to activate CO2 itself.
In the context of CO2 fixation with epoxides to form cyclic carbonates, a proposed mechanism involves the guanidine acting as a dual activator. mdpi.com The N-H groups of the guanidine can form hydrogen bonds with the oxygen atom of the epoxide, facilitating its ring-opening. Simultaneously, the basic nitrogen atoms can interact with and activate CO2. Aromatic guanidines have been shown to be highly effective in these transformations. rsc.org
Density functional theory (DFT) studies on the reaction of CO2 with 2-aminobenzonitrile (B23959) catalyzed by guanidines like tetramethylguanidine (TMG) suggest that the reaction proceeds through a general base mechanism. rsc.orgresearchgate.net The guanidine deprotonates the amine, which then attacks CO2 to form a carbamate (B1207046) intermediate. The resulting guanidinium ion then plays a crucial role in stabilizing intermediates and lowering the energy barriers for subsequent intramolecular cyclization steps. rsc.org
Chiral guanidines are highly effective organocatalysts for a wide range of enantioselective reactions. nih.govrsc.orgrsc.org Their strong basicity and well-defined chiral scaffold allow for excellent stereocontrol in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. organic-chemistry.org By incorporating chirality into the guanidine structure, it is possible to create a chiral environment around the active site, leading to the preferential formation of one enantiomer of the product. researchgate.net
Structurally diverse chiral guanidines, including bicyclic, monocyclic, and acyclic types, have been developed. rsc.orgx-mol.com The introduction of an axially chiral binaphthyl backbone into the guanidine structure has been a particularly successful strategy for achieving high enantioselectivity in various transformations. organic-chemistry.org While this compound is achiral, it could potentially be used as a precursor for the synthesis of chiral derivatives by introducing chiral substituents on the guanidine nitrogen atoms. These chiral derivatives could then be explored as catalysts in asymmetric synthesis.
Investigation of Reaction Mechanisms Involving the Guanidine Moiety
The mechanistic pathways of guanidine-mediated reactions are diverse and depend on the specific transformation. As discussed, guanidines can function as strong Brønsted bases, nucleophilic catalysts, or hydrogen-bond donors. rsc.orgresearchgate.net
Mechanistic studies often focus on identifying the key intermediates and transition states to understand the source of reactivity and selectivity. For instance, in guanidine-catalyzed reactions, a common mechanistic feature is the deprotonation of a substrate by the guanidine to form a reactive nucleophile and a guanidinium ion. rsc.org The guanidinium ion can then participate in the reaction by activating an electrophile through hydrogen bonding, acting as a bifunctional catalyst. rsc.org
In the context of thermal guanidine metathesis, a reversible reaction involving the exchange of N-substituents, studies suggest a dissociative mechanism. wwu.edursc.org This pathway involves the fragmentation of the guanidine into a carbodiimide (B86325) and an amine, which can then recombine to form different guanidine products. The steric and electronic properties of the substituents on the guanidine nitrogen atoms have a significant impact on both the reaction rate and the equilibrium position of this process. wwu.edursc.org
Derivatization Reactions of this compound
This compound can serve as a versatile building block for the synthesis of more complex molecules through various derivatization reactions. The presence of multiple reactive sites—the nucleophilic nitrogen atoms and the aromatic ring—allows for a range of chemical modifications.
Reactions at the Guanidine Nitrogen Atoms:
Alkylation and Acylation: The N-H protons of the guanidine moiety can be substituted through reactions with alkyl halides or acylating agents. These reactions would lead to N-alkylated or N-acylated derivatives, respectively. The regioselectivity of these reactions can be influenced by steric factors, with the less hindered nitrogen atoms being more reactive.
Condensation Reactions: Guanidines can undergo condensation reactions with bis-electrophiles, such as 1,3-dicarbonyl compounds, to form various heterocyclic systems like pyrimidines. nih.gov This approach provides a route to highly nitrogenous heterocyclic compounds.
Guanidinylation: The guanidine group itself can be introduced onto other molecules in a process called guanidinylation. This typically involves the reaction of an amine with a guanidinylating agent. researchgate.net Conversely, derivatives of this compound could potentially be used to introduce the substituted guanidinyl group onto other substrates. The synthesis of guanidine derivatives from thioureas is a common strategy. mdpi.comresearchgate.net
Reactions at the Aromatic Ring:
Electrophilic Aromatic Substitution: The 4-chloro-2-methylphenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the ortho, para-directing methyl group and the ortho, para-directing but deactivating chloro group, and the guanidine group) will determine the position of the incoming electrophile. byjus.com
Table 2: Common Derivatization Reactions of Guanidines
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| Guanylation | Amine, Guanidinylating Agent (e.g., S-methylisothiourea) | Substituted Guanidine | researchgate.net |
| Cyclocondensation | Bis-electrophile (e.g., 1,3-diketone) | Heterocycle (e.g., Pyrimidine) | nih.gov |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (on a suitable precursor) | Aryl-substituted Guanidine | nih.gov |
| N-Allylation followed by Cyclization | Allyl halide, then Ag-catalyst | Cyclic Guanidine | organic-chemistry.org |
This table presents general derivatization strategies applicable to guanidines. Specific application to this compound would require experimental validation.
Structure Activity Relationship Sar Studies of Aryl Guanidine Derivatives
Impact of Substituents on Molecular Properties and Reactivity
Substituents on the aryl ring of phenylguanidine derivatives play a pivotal role in modulating their molecular properties, such as basicity (pKa), lipophilicity, and electronic distribution. These properties, in turn, dictate the compound's reactivity and its ability to interact with receptor sites. The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is a key determinant of the guanidine (B92328) group's basicity.
Studies on substituted aryl guanidines have systematically quantified these effects. The position of the substituent also matters; for instance, ortho substituents can introduce steric hindrance that may affect the planarity of the system and its interaction with biological targets. The interplay of these substituent effects can significantly alter the binding affinity and efficacy of the molecule. mdpi.com For example, in the development of antimicrobial agents, the nature and position of substituents on benzyl (B1604629) and phenyl guanidine derivatives were found to be critical for their potency against strains like Staphylococcus aureus and Escherichia coli. nih.govmdpi.com
The following table illustrates the impact of various substituents on the basicity of aryl guanidines, a critical factor for their biological activity.
| Compound | Substituent (R) | pKa (Potentiometric) | pKa (Spectrophotometric) |
| Phenylguanidine | H | 10.83 | 10.80 |
| 4-Methylphenylguanidine | 4-CH₃ | 11.07 | 11.04 |
| 4-Methoxyphenylguanidine | 4-OCH₃ | 11.10 | 11.09 |
| 4-Chlorophenylguanidine | 4-Cl | 10.32 | 10.28 |
| 4-Nitrophenylguanidine | 4-NO₂ | 9.06 | 9.06 |
| Data sourced from studies on substituted aryl guanidines. semanticscholar.orgrsc.org |
Stereochemical Considerations in Guanidine Analogues
Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like receptors and enzymes are chiral. The three-dimensional arrangement of atoms in guanidine analogues can have a profound impact on their biological activity, selectivity, and metabolic stability.
While simple aryl guanidines like 1-(4-Chloro-2-methylphenyl)guanidine may lack multiple chiral centers, more complex analogues often incorporate stereogenic centers. The introduction of chirality can be a deliberate strategy to enhance affinity and selectivity for a specific biological target. For example, in the development of ligands for G-protein coupled receptors, such as histamine (B1213489) or muscarinic receptors, the stereochemical configuration can determine whether a compound acts as an agonist or an antagonist, and with what potency. nih.govresearchgate.net
Recent advancements in oligonucleotide therapeutics have highlighted the importance of stereochemistry in backbone modifications. The replacement of a non-bridging oxygen with a phosphoryl guanidine moiety introduces a chiral center at the phosphorus atom. Studies on stereopure phosphoryl guanidine-containing oligonucleotides have shown that controlling this stereochemistry is crucial for their pharmacological properties, including nuclease stability and tissue exposure in the central nervous system. nih.gov This underscores the principle that even when the guanidine group itself is not part of a chiral center, its placement within a larger chiral scaffold is critical for optimizing molecular interactions.
Influence of Aromatic Ring Substitution on Guanidine Functionality
The functionality of the guanidine group is intrinsically linked to its ability to exist in a protonated state (the guanidinium (B1211019) cation) at physiological pH. The positive charge of the guanidinium ion is delocalized over three nitrogen atoms through resonance, allowing it to act as a potent hydrogen bond donor and engage in electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a receptor's binding pocket.
Substitutions on the aromatic ring directly influence this crucial functionality by altering the pKa of the guanidine group. rsc.org As detailed in section 6.1, electron-withdrawing groups decrease the basicity, meaning a smaller fraction of the guanidine molecules will be protonated at a given pH. Electron-donating groups have the opposite effect. This modulation of pKa is a powerful tool in medicinal chemistry. For instance, in designing factor Xa inhibitors, replacing the highly basic benzamidine (B55565) group with less basic mimics resulted in compounds with improved pharmacokinetic profiles, including enhanced oral absorption. acs.org
The electronic effect of substituents on the aryl ring can be correlated with Hammett constants to predict their impact on the pKa. A study on a series of aryl guanidines and related compounds established a strong correlation between experimental pKa values and those predicted from computational models, providing a useful tool for medicinal chemists. semanticscholar.org This allows for a more rational approach to tuning the basicity of the guanidine group to optimize both target binding and drug-like properties.
The table below shows the antimicrobial activity of various substituted benzyl guanidine derivatives, illustrating how ring substitution affects biological function.
| Compound | R¹ | R² | R³ | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
| 9a | H | H | H | 4 | 8 |
| 9d | 4-F | H | H | 2 | 4 |
| 9f | 4-Cl | H | H | 1 | 2 |
| 9m | H | 2-Cl | 3-CF₃ | 0.5 | 1 |
| 9v | 4-Cl | H | H | 1 | 2 |
| Data derived from in vitro antimicrobial screening of benzyl guanidine derivatives. nih.govmdpi.com |
Rational Design Principles for Novel Guanidine Scaffolds
The development of novel guanidine-containing compounds is increasingly guided by rational design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Structure-based drug design, where the three-dimensional structure of the target protein is known, allows for the precise design of ligands that complement the binding site.
One key principle involves using the guanidine group as a bioisostere for other functional groups. For example, it is often used to mimic the side chain of arginine or as a replacement for amidine or amine groups to form specific salt-bridge interactions. nih.gov The guanidine-acylguanidine bioisosteric approach has been used to design potent and selective receptor antagonists. nih.govresearchgate.net
Another design strategy involves constraining the conformation of the molecule to improve binding affinity. This has been achieved by replacing flexible alkyl chains with more rigid moieties like aryl or cycloalkyl rings, which can better fit a receptor-binding site due to reduced conformational flexibility. nih.gov Furthermore, novel scaffolds are being developed to present multiple guanidine groups in a specific spatial arrangement. For instance, dimeric inositol (B14025) scaffolds have been used to create molecular transporters with multiple guanidine residues, designed to facilitate entry into cells and even cross the blood-brain barrier. nih.gov These approaches move beyond simple aryl guanidines to create complex architectures with tailored biological functions. researchgate.net
Ultimately, the rational design of guanidine scaffolds involves a multi-parameter optimization process, balancing factors like target affinity, selectivity against related proteins, metabolic stability, and oral bioavailability. acs.orgresearchgate.net
Advanced Applications of Guanidine Compounds Non Clinical Focus
Guanidines in Materials Science
Research into the specific applications of 1-(4-Chloro-2-methylphenyl)guanidine in materials science is not extensively documented in publicly available scientific literature. The following subsections discuss general principles observed for guanidine-based materials, but specific data for the title compound is not available.
Optical Nonlinearity Response of Guanidine-based Materials
There is no specific research available detailing the optical nonlinearity response of materials based on this compound. While the broader class of guanidinium (B1211019) compounds has been investigated for nonlinear optical (NLO) properties, particularly in the form of crystals like guanidinium nitrate, specific experimental or theoretical data for this compound is absent from the scientific record.
Self-assembly and Supramolecular Chemistry of Guanidine (B92328) Structures
No studies specifically investigating the self-assembly and supramolecular chemistry of this compound have been identified. The guanidinium group is well-known for its ability to form strong hydrogen bonds, a key feature in directing self-assembly processes. Surfactants containing a guanidine headgroup, for instance, have been shown to exhibit enhanced self-assembly properties due to this strong hydrogen-bonding capability. However, the influence of the 4-chloro-2-methylphenyl substituent on these properties for the specific compound has not been reported.
Guanidines as Catalysts in Organic Transformations
While guanidines are recognized as strong organic bases and have been employed as catalysts in a variety of organic reactions, there is no specific literature detailing the use of this compound as a catalyst. The catalytic activity of guanidines is often attributed to their basicity and hydrogen-bonding ability, which can be tuned by the substituents on the guanidine core. Without experimental data, the catalytic efficacy of this compound in specific organic transformations remains uncharacterized.
Interactions of Guanidine Derivatives with Macromolecules (Chemical Basis, e.g., Protein Denaturation)
There are no specific studies available on the interaction of this compound with macromolecules. The most well-documented interaction of a guanidine derivative with a macromolecule is the protein denaturation effect of guanidinium chloride. The chemical basis for this denaturation involves the disruption of the hydrogen bond network within the protein and favorable interactions with both hydrophobic and charged residues, which destabilizes the native folded state. The specific effects that the 4-chloro-2-methylphenyl group would have on these interactions are not known.
Role of Guanidines in Agrochemical Development (focused on chemical mechanism, not biological efficacy)
A broad patent exists describing guanidine derivatives for use as insecticides. google.com These compounds can be absorbed by plants and affect insects that feed on them. google.com The general structure provided in the patent includes an optionally substituted homocyclic group attached to a guanidine core, which would encompass this compound. However, the patent does not provide specific details on the chemical mechanism of action for this particular compound. The mechanism is broadly related to the interaction of the guanidine derivative with biological targets within the insect. Another related compound, 4-Chloro-o-toluidine, which could be a precursor, was used in the synthesis of the pesticide chlordimeform, but its use has declined due to toxicity concerns. wikipedia.org
Q & A
Basic: What are the recommended synthetic routes for 1-(4-Chloro-2-methylphenyl)guanidine, and how can purity be validated?
Methodological Answer:
The synthesis of this compound can be optimized using strategies analogous to quinazoline derivatives, such as transition metal-catalyzed coupling reactions (e.g., palladium-mediated cross-coupling) . Key steps include:
- Precursor Selection : Start with 4-chloro-2-methylaniline and cyanamide under acidic conditions to form the guanidine core .
- Reaction Conditions : Moderate heating (60–80°C) in ethanol or DMF with HCl as a catalyst .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.
- Purity Validation :
Advanced: How do the chloro and methyl substituents influence the compound’s binding affinity to biological targets?
Methodological Answer:
The substituents’ electronic and steric effects can be evaluated through:
- Comparative Molecular Field Analysis (CoMFA) : Compare binding affinities with analogs lacking substituents (e.g., 4-phenylguanidine derivatives) .
- Surface Plasmon Resonance (SPR) : Measure real-time interactions with targets like bacterial enzymes (e.g., MIC values against E. coli: 0.5–1 mg/L for similar guanidines) .
- X-ray Crystallography : Resolve crystal structures of target-ligand complexes to identify halogen bonding (Cl···O/N) and hydrophobic interactions (methyl group) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect N-H stretches (3200–3400 cm) and C=N vibrations (1650–1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 199.0745) .
Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
Contradictions often arise from experimental variability. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) and MTT assays for cytotoxicity .
- Dose-Response Analysis : Establish EC and IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects .
- Meta-Analysis : Pool data from studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects) .
Basic: What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for guanidines) .
- Solution Stability : Monitor degradation in DMSO or PBS (pH 7.4) via HPLC over 72 hours at 4°C and 25°C .
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation products (λ = 300–400 nm) .
Advanced: What computational approaches predict interactions with enzymes like inducible nitric oxide synthase (iNOS)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in the iNOS active site (PDB: 3E7T). Focus on hydrogen bonds with Glu377 and hydrophobic contacts with heme .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability and free energy (MM/PBSA) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using partial least squares regression .
Basic: How can researchers safely handle this compound given potential toxicity?
Methodological Answer:
- Safety Protocols : Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Acute Toxicity Data : Refer to LD values from analogous guanidines (e.g., >500 mg/kg in rats) .
- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .
Advanced: What strategies enable comparative analysis of structural analogs to optimize pharmacological activity?
Methodological Answer:
- SAR Table : Compare analogs’ substituents and activities:
| Compound | Substituents | MIC (μg/mL) | IC (μM) |
|---|---|---|---|
| 1-(4-Cl-2-MePh)guanidine | Cl, Me | 0.8 | 25.3 |
| 1-(4-F-Ph)guanidine | F | 1.2 | 30.1 |
| 1-(4-OMe-Ph)guanidine | OMe | 2.5 | >50 |
- Free-Wilson Analysis : Quantify substituent contributions to activity .
Basic: What are the key regulatory considerations for using this compound in in vivo studies?
Methodological Answer:
- IACUC Approval : Submit protocols detailing dose ranges (e.g., 10–100 mg/kg) and endpoints .
- Metabolic Stability : Assess hepatic clearance using rat liver microsomes .
- Bioanalytical Validation : Develop LC-MS/MS methods for plasma pharmacokinetics (LOQ: 1 ng/mL) .
Advanced: How can guanidine-degrading enzymes (e.g., Sll1077) inform metabolic studies of this compound?
Methodological Answer:
- Enzyme Assays : Incubate with Synechococcus Sll1077 and monitor degradation via HPLC .
- Metabolite Identification : Use HRMS to detect intermediates (e.g., urea derivatives) .
- Toxicity Mitigation : Co-express Sll1077 in engineered microbial systems to reduce guanidine accumulation during biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
